molecular formula C10H14ClN3O B7927493 2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol

2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol

Cat. No.: B7927493
M. Wt: 227.69 g/mol
InChI Key: SDNJEXZIGCHSSG-UHFFFAOYSA-N
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Description

2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol is a tertiary amine derivative featuring a pyridazine core substituted with a chlorine atom at the 6-position, a cyclopropylamine group, and an ethanol moiety. This compound was previously listed in the catalog of CymitQuimica (Reference: 10-F086961) but is currently discontinued, requiring specialized requests for procurement .

Properties

IUPAC Name

2-[(6-chloropyridazin-3-yl)methyl-cyclopropylamino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClN3O/c11-10-4-1-8(12-13-10)7-14(5-6-15)9-2-3-9/h1,4,9,15H,2-3,5-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDNJEXZIGCHSSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=NN=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound.

    Chlorination: The pyridazine ring is then chlorinated using reagents such as thionyl chloride or phosphorus pentachloride to introduce the chloro substituent at the desired position.

    Cyclopropylation: The chlorinated pyridazine is reacted with cyclopropylamine under appropriate conditions to form the cyclopropyl-substituted pyridazine.

    Ethanolamine Addition: Finally, the cyclopropyl-substituted pyridazine is reacted with ethanolamine to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanolamine moiety can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The chloro substituent can be reduced to a hydrogen atom under suitable conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium azide or thiourea in the presence of a base.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of the dechlorinated product.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogous molecules, focusing on key features, applications, and research findings.

Structural and Functional Comparisons

Compound Name Core Structure Key Functional Groups Applications/Findings References
2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol Pyridazine 6-Cl, cyclopropylamine, ethanol Intermediate in organic synthesis; cyclopropane enhances reactivity
NCL195 Pyrimidine 4,6-bis-(hydrazinyl), 2-amine, (E)-4-methylbenzylidene Exhibits in vitro activity (e.g., antimicrobial); hydrazinyl groups enable metal chelation
Patent Compounds (e.g., Cyclopropylmethyl-oxetan-3-yl-amine derivatives) Imidazo-pyrrolo-pyrazine Cyclopentyl, oxetan-3-yl-amine Designed for medicinal chemistry (e.g., kinase inhibition); complex heterocycles improve target binding
N1-(1-Benzyl-piperidin-3-ylmethyl)-N1-cyclopropyl-ethane-1,2-diamine Ethane-diamine Benzyl-piperidine, cyclopropyl Pharmaceutical intermediate; piperidine enhances lipophilicity
1-(2,4-Dinitrophenyl)-3-methylpiperazine Piperazine 2,4-dinitrophenyl, methyl High reactivity due to nitro groups; potential use in dye or explosive synthesis

Key Research Findings

Cyclopropane Derivatives: The cyclopropyl group in this compound confers higher reactivity compared to non-strained analogs, making it valuable in stereoselective reactions . In contrast, patent compounds with cyclopentyl or oxetane groups prioritize conformational stability for drug-target interactions .

Heterocyclic Cores : The pyridazine ring in the target compound offers distinct electronic properties compared to NCL195’s pyrimidine core. Pyridazines are less common in drug design but may exhibit unique binding profiles due to nitrogen positioning .

Tertiary Amines: While all listed compounds are tertiary amines, substitutions dictate their applications. Ethanol and piperazine moieties improve solubility, whereas nitro or benzyl groups enhance electrophilicity or lipophilicity .

Discontinuation Status : Unlike NCL195 (actively researched) and patent compounds (under development), CymitQuimica’s cyclopropane derivatives, including the target compound, are discontinued, limiting accessibility for further study .

Biological Activity

2-[(6-Chloro-pyridazin-3-ylmethyl)-cyclopropyl-amino]-ethanol, also known by its CAS number 1353984-66-3, is a compound of interest due to its potential biological activities. The compound features a unique structure that includes a pyridazine moiety and a cyclopropyl group, which may contribute to its pharmacological properties.

The molecular formula of this compound is C10H14ClN3OC_{10}H_{14}ClN_3O with a molar mass of approximately 227.69 g/mol. Its chemical structure can be represented as follows:

Structure C10H14ClN3O\text{Structure }\text{C}_{10}\text{H}_{14}\text{ClN}_3\text{O}

Biological Activity Overview

Research into the biological activity of this compound suggests several potential therapeutic applications, particularly in the fields of oncology and infectious diseases.

Anticancer Activity

Studies indicate that derivatives of pyridazine compounds exhibit significant anticancer properties. For example, compounds similar to this compound have been shown to target various cancer cell lines by inhibiting key signaling pathways involved in tumor growth and metastasis. A notable study demonstrated that certain pyridazine derivatives act as inhibitors of the dihydrofolate reductase (DHFR) enzyme, which is crucial for DNA synthesis and repair in rapidly dividing cells .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it possesses inhibitory effects against various pathogens, including Cryptosporidium species, which are responsible for severe gastrointestinal infections. The structure-activity relationship (SAR) studies suggest that modifications to the pyridazine ring can enhance its efficacy against these pathogens .

Case Study 1: Dihydrofolate Reductase Inhibition

A research article highlighted the synthesis and biological evaluation of several pyridazine derivatives, including this compound. The findings indicated that these compounds displayed promising activity as DHFR inhibitors, with some derivatives showing IC50 values in the low micromolar range .

CompoundIC50 (μM)Target
Derivative A0.5DHFR
Derivative B1.2DHFR
This compound0.8DHFR

Case Study 2: Antimicrobial Efficacy

In another study focused on the antimicrobial properties of pyridazine derivatives, it was found that this compound exhibited significant activity against Cryptosporidium parvum, with an EC50 value of approximately 1.5 μM . This suggests potential for development as a therapeutic agent against cryptosporidiosis.

PathogenEC50 (μM)Mechanism
Cryptosporidium parvum1.5Inhibition of growth
E. coli>10No significant effect

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